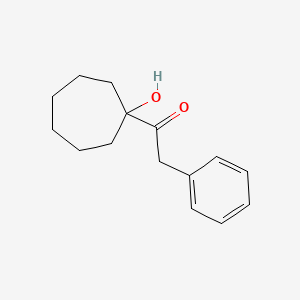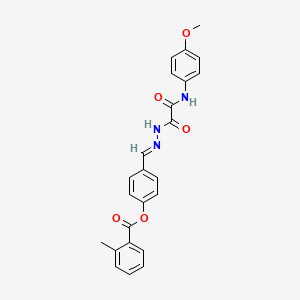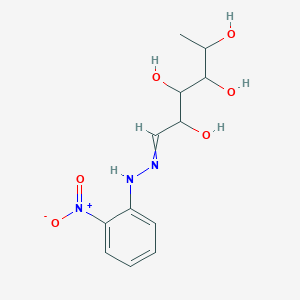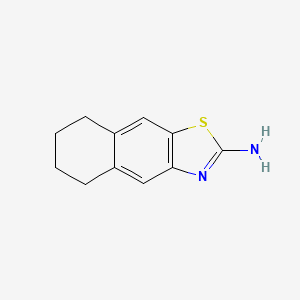
2,4-Dichlorobenzyl 2-methyl-3-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichlorobenzyl 2-methyl-3-nitrobenzoate typically involves multiple steps. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its specialized use in research. the general principles of large-scale organic synthesis, such as batch processing and continuous flow techniques, can be applied.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichlorobenzyl 2-methyl-3-nitrobenzoate can undergo several types of chemical reactions, including:
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas (H2), palladium on carbon (Pd/C).
Nitrating Agents: Concentrated nitric acid (HNO3), sulfuric acid (H2SO4).
Catalysts: Aluminum chloride (AlCl3), sulfuric acid (H2SO4).
Major Products
Reduction: The major product is the corresponding amine derivative.
Substitution: The major products depend on the nucleophile used in the substitution reaction.
Scientific Research Applications
2,4-Dichlorobenzyl 2-methyl-3-nitrobenzoate is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,4-Dichlorobenzyl 2-methyl-3-nitrobenzoate is not well-documented. like other nitroaromatic compounds, it may exert its effects through interactions with cellular components, leading to changes in cellular function. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichlorobenzyl 3-nitrobenzoate
- 2,4-Dichlorophenyl 2-methyl-3-nitrobenzoate
- 2,4-Dichlorobenzyl 4-nitrobenzoate
Uniqueness
2,4-Dichlorobenzyl 2-methyl-3-nitrobenzoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both chlorine and nitro groups on the benzene ring makes it a versatile compound for various chemical transformations .
Properties
CAS No. |
882865-77-2 |
|---|---|
Molecular Formula |
C15H11Cl2NO4 |
Molecular Weight |
340.2 g/mol |
IUPAC Name |
(2,4-dichlorophenyl)methyl 2-methyl-3-nitrobenzoate |
InChI |
InChI=1S/C15H11Cl2NO4/c1-9-12(3-2-4-14(9)18(20)21)15(19)22-8-10-5-6-11(16)7-13(10)17/h2-7H,8H2,1H3 |
InChI Key |
OBVBJMPKDKWUFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)OCC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Cannabinol (CBN) D3; Cannabinol-D3; 6,6,9-Trimethyl-3-(5,5,5-trideuteriopentyl)benzo[c]chromen-1-ol; Cannabinol (CBN) (Methyl-D3); Cannabinol (CBN) D3](/img/structure/B11942207.png)
![Cyclohexanone, 2-[(trimethylsilyl)oxy]-](/img/structure/B11942217.png)
![4-[(2,6-dibromophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B11942232.png)





![azanium;2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate](/img/structure/B11942265.png)

![2-{4-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy}-N-(2-methylphenyl)acetamide](/img/structure/B11942274.png)
